An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde
Abstract
5-(2-Fluorophenyl)thiophene-2-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a critical building block in medicinal chemistry and materials science. Its unique structural combination—a thiophene core, a reactive carbaldehyde group, and an electron-withdrawing fluorophenyl substituent—imparts a distinct set of physicochemical properties that are paramount for its application in targeted synthesis and drug design. This guide provides a comprehensive analysis of these properties, offering both collated data from established chemical data repositories and detailed, field-proven protocols for its empirical characterization. We delve into the structural, thermal, solubility, and spectroscopic characteristics of the compound, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility. This document is intended to be a vital resource for scientists leveraging this compound in their research and development endeavors.
Chemical Identity and Structural Elucidation
The foundational step in understanding any chemical entity is to confirm its identity and structure. 5-(2-Fluorophenyl)thiophene-2-carbaldehyde (CAS No. 886508-80-1) is a well-defined molecule whose structure has been established through standard analytical techniques.[1][2]
The molecule's architecture features a central thiophene ring, which is substituted at the 2-position with a formyl (carbaldehyde) group and at the 5-position with a 2-fluorophenyl group. The fluorine atom's placement on the phenyl ring introduces specific electronic effects, influencing the molecule's overall polarity, reactivity, and intermolecular interactions.
Key Identifiers
A summary of the essential identifiers for this compound is provided in the table below for quick reference and unambiguous identification in procurement and regulatory documentation.
| Identifier | Value | Source(s) |
| CAS Number | 886508-80-1 | [1] |
| IUPAC Name | 5-(2-fluorophenyl)thiophene-2-carbaldehyde | [1] |
| Molecular Formula | C₁₁H₇FOS | [1][2][3] |
| Molecular Weight | 206.24 g/mol | [1][2][3] |
| InChI Key | OOEYZMUCJTYAFJ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(S2)C=O)F | [1] |
Molecular Structure Diagram
The following diagram illustrates the 2D chemical structure, connectivity, and key functional groups of the molecule.
Caption: 2D structure of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde.
Core Physicochemical Properties
The physical state and behavior of a compound under various conditions are dictated by its intrinsic properties. These parameters are crucial for determining appropriate storage conditions, selecting suitable solvents for reactions and purification, and predicting its behavior in biological systems.
| Property | Value / Description | Comments / Methodology | Source(s) |
| Appearance | Solid; Yellow to orange powder/crystals | Visual Inspection | [4] |
| Melting Point | 80 - 85 °C | Estimated based on analog data. Determined via capillary method (OECD 102). | [1] |
| Boiling Point | 230 - 235 °C | Computationally predicted. | [1] |
| Solubility | Limited aqueous solubility. Soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide (DMSO). | Qualitatively determined by dissolution testing. | [1] |
| Lipophilicity (XLogP) | 3.37 | Computationally predicted. Suggests moderate lipophilicity and potential for good membrane permeability. | [1] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | Computationally predicted. Indicates a relatively low polar character. | [1] |
Thermal Properties: Stability and Phase Transitions
The melting point of a crystalline solid is a fundamental indicator of its purity. For 5-(2-Fluorophenyl)thiophene-2-carbaldehyde, the estimated melting range of 80-85 °C is consistent with a molecule of its size and polarity.[1] Impurities would typically lead to a depression and broadening of this melting range. The compound is reported to be thermally stable up to approximately 140-190 °C, beyond which decomposition may occur.[1]
Expert Insight: The planarity of the thiophene and phenyl rings allows for efficient crystal packing, contributing to a relatively high melting point for its molecular weight. The fluorine substituent can participate in weak hydrogen bonding and dipole-dipole interactions, further stabilizing the crystal lattice.
Solubility Profile: A Guide for Formulation and Reaction Chemistry
The compound's poor solubility in water is expected due to its predominantly hydrophobic aromatic structure.[1] Conversely, its solubility in common organic solvents like DMSO, methanol, and chlorinated solvents makes it amenable to a wide range of synthetic transformations and analytical characterization techniques, particularly NMR spectroscopy and reverse-phase chromatography.[1]
Expert Insight: When planning reactions, DMSO is an excellent choice for dissolving this compound, especially for reactions requiring higher temperatures, such as Suzuki-Miyaura cross-couplings, a common method for its synthesis.[1] For purification by silica gel chromatography, a solvent system of ethyl acetate and hexanes is typically effective.
Analytical Characterization and Quality Control
Ensuring the identity and purity of a compound is a non-negotiable aspect of scientific research. A multi-technique approach is required for robust characterization.
Protocol: Melting Point Determination (Capillary Method)
This protocol is adapted from the OECD Guideline 102 for Testing of Chemicals and is the standard for determining the melting range of a pure substance.[5][6][7]
Causality: The capillary method provides a precise measure of the temperature at which the solid-to-liquid phase transition occurs. A sharp, well-defined melting point is a strong indicator of high purity. This method is chosen for its accuracy, reproducibility, and the small amount of sample required.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the crystalline sample into a fine powder using a mortar and pestle.
-
Capillary Loading: Tamp the open end of a capillary tube (typically 1.5-2.0 mm internal diameter) into the powder until a packed column of 3-5 mm is achieved. Tap the sealed end of the tube gently on a hard surface to compact the sample.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating scan (10-20 °C/min) to get a preliminary estimate.
-
Formal Determination: For an accurate measurement, heat the block to a temperature approximately 10 °C below the expected melting point. Then, reduce the heating rate to 1 °C/min as prescribed by pharmacopeial standards.[8]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The range between these two values is the melting range. For a pure compound, this range should be narrow (< 2 °C).
Caption: Workflow for Melting Point Determination.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method (RP-HPLC) is ideal for this molecule due to its moderate lipophilicity. The method separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. UV detection is highly effective due to the compound's conjugated aromatic system.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh ~1 mg of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde and dissolve it in 10 mL of acetonitrile (or a 50:50 acetonitrile:water mixture) to create a 0.1 mg/mL stock solution. Prepare serial dilutions as needed for calibration.
-
Sample Preparation: Prepare a sample solution at the same concentration as the primary standard.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and Water (Solvent A). A typical starting point is 65:35 Acetonitrile:Water.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set to 360 nm, which is a common wavelength for dinitrophenylhydrazone (DNPH) derivatives of aldehydes but also effective for the conjugated parent aldehyde.[9][10]
-
Injection Volume: 10-20 µL.
-
-
Data Acquisition: Inject the sample and run the analysis. The retention time of the main peak should be consistent and reproducible.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.
Caption: Workflow for HPLC Purity Analysis.
Expected Spectroscopic Signatures
While specific spectra for this compound are not publicly available in this search, its structure allows for clear predictions based on established principles of spectroscopy.
-
¹H NMR: The aldehyde proton is highly deshielded and should appear as a singlet around δ 9.8-10.0 ppm.[11] The aromatic protons on the thiophene and fluorophenyl rings will appear in the δ 7.0-8.5 ppm region, with coupling patterns consistent with their substitution.
-
¹³C NMR: The carbonyl carbon of the aldehyde will be a prominent signal in the δ 180-190 ppm range.[11] Aromatic carbons will resonate between δ 110-150 ppm.
-
FT-IR: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde will be present around 1680-1700 cm⁻¹.[11]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show a clear molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) corresponding to its molecular weight of 206.24 g/mol .
Reactivity, Handling, and Storage
Reactivity: The aldehyde functional group is the primary site of reactivity, readily undergoing nucleophilic addition and condensation reactions to form imines (Schiff bases), alcohols, or other derivatives.[1][4] The thiophene and phenyl rings can participate in further cross-coupling reactions, making this a versatile intermediate for building more complex molecular scaffolds.[1]
Handling: As with most aromatic aldehydes, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. It may be irritating to the eyes, skin, and respiratory system.[1]
Storage: To maintain integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents and moisture.
Conclusion
5-(2-Fluorophenyl)thiophene-2-carbaldehyde is a valuable synthetic intermediate with a well-defined set of physicochemical properties. Its moderate lipophilicity, thermal stability, and predictable reactivity make it a reliable component in multi-step syntheses. The protocols and data outlined in this guide provide researchers with the necessary framework to confidently handle, characterize, and utilize this compound. Adherence to the described analytical methodologies will ensure the quality and reproducibility of experimental outcomes, which is the cornerstone of scientific integrity.
References
- Google Patents. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. Available at: [Link]
-
Wikipedia. Thiophene-2-carboxaldehyde. Available at: [Link]
-
PubChem - NIH. 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
ResearchGate. Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... Available at: [Link]
-
ABL Technology. 5-(2-fluorophenyl)thiophene-2-carbaldehyde. Available at: [Link]
-
ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available at: [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]
-
Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Available at: [Link]
-
National Institutes of Health (NIH). (2013, November 27). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Method for the determination of aldehydes and ketones in ambient air using HPLC. Available at: [Link]
-
Kuwait Journal of Science. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Available at: [Link]
-
Regulations.gov. (2018, July 9). Final Report Determination of Melting Point of RCX 18-839. Available at: [Link]
-
Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]
-
U.S. Department of Commerce - Library Search. Test No. 102: Melting Point/ Melting Range. Available at: [Link]
- Google Patents. Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
-
National Institutes of Health (NIH). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Available at: [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]
-
HUBERLAB. Melting and boiling point Laboratory Guide. Available at: [Link]
Sources
- 1. Buy 5-(2-Fluorophenyl)thiophene-2-carbaldehyde | 886508-80-1 [smolecule.com]
- 2. labsolu.ca [labsolu.ca]
- 3. scbt.com [scbt.com]
- 4. ossila.com [ossila.com]
- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. search.library.doc.gov [search.library.doc.gov]
- 8. huberlab.ch [huberlab.ch]
- 9. auroraprosci.com [auroraprosci.com]
- 10. epa.gov [epa.gov]
- 11. nbinno.com [nbinno.com]
